4-Benzylnicotinonitrile
Overview
Description
4-Benzylnicotinonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of nicotinonitrile, characterized by the presence of a benzyl group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylnicotinonitrile can be synthesized through a multi-step reaction process. One common method involves the Dimroth rearrangement of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . The reaction typically yields the desired product in fair to good quantities.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylnicotinonitrile undergoes various chemical reactions, including:
Reduction: It can be reduced to primary amines using reagents like lithium aluminum hydride.
Hydrolysis: Acidic or basic hydrolysis of the nitrile group results in the formation of carboxylic acids.
Substitution: The benzyl group can participate in electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Sulfuric acid or sodium hydroxide in aqueous solution.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products:
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Benzylnicotinonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Some nicotinonitrile derivatives are used in drug development for their therapeutic properties.
Industry: It is used in the production of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 4-Benzylnicotinonitrile and its derivatives involves interaction with specific molecular targets. For instance, in biological systems, it may act on enzymes or receptors, altering their activity and leading to therapeutic effects . The exact pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Nicotinonitrile: The parent compound, lacking the benzyl group.
2-Amino nicotinonitriles: Differ by the presence of an amino group at the second position.
Furo[2,3-b]pyridine derivatives: These compounds have a fused furan ring.
Uniqueness: 4-Benzylnicotinonitrile is unique due to the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance binding affinity to molecular targets and improve pharmacokinetic properties compared to other nicotinonitrile derivatives .
Properties
IUPAC Name |
4-benzylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-13-10-15-7-6-12(13)8-11-4-2-1-3-5-11/h1-7,10H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOFYRMTARIWGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=NC=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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